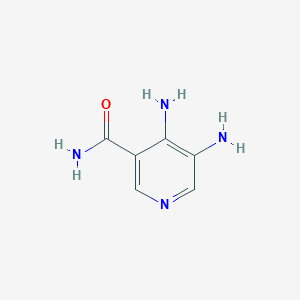

4,5-Diaminopyridine-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N4O |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

4,5-diaminopyridine-3-carboxamide |

InChI |

InChI=1S/C6H8N4O/c7-4-2-10-1-3(5(4)8)6(9)11/h1-2H,7H2,(H2,8,10)(H2,9,11) |

InChI Key |

AKJWTSXLOIMLBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)N)N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for 4,5 Diaminopyridine 3 Carboxamide and Its Direct Precursors

Established Approaches for Diaminopyridine Core Synthesis Relevant to 4,5-Substitution Patterns

Synthetic Routes to 3,4-Diaminopyridine (B372788) Precursors

The 3,4-diaminopyridine scaffold serves as a key intermediate. Various synthetic routes have been developed, starting from readily available pyridine (B92270) derivatives. A common strategy involves the reduction of a corresponding nitro-amino pyridine.

One efficient method starts from 4-methoxypyridine (B45360), which undergoes nitration with fuming nitric acid to yield 4-methoxy-3-nitropyridine. Subsequent reaction with strong ammonia (B1221849) water furnishes 4-amino-3-nitropyridine. The final step is a hydrogenation reaction to reduce the nitro group, affording 3,4-diaminopyridine. google.com This three-step process is reported to be an improvement over older, five-step routes, offering higher yields (55-67%) and purity (99.5%). google.com

Another well-established route utilizes the commercially available 3-nitropyridin-4-amine as the starting material. This compound can be effectively reduced to 3,4-diaminopyridine via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. chemicalbook.com This method is straightforward and provides a high yield of the desired product. chemicalbook.com

| Starting Material | Key Steps | Reagents | Yield | Reference |

| 4-Methoxypyridine | 1. Nitration2. Amination3. Hydrogenation | 1. Fuming HNO₃2. Strong NH₃·H₂O3. Catalyst | 55-67% | google.com |

| 3-Nitropyridin-4-amine | Hydrogenation | 10% Pd/C, H₂ | 97% | chemicalbook.com |

| 4-Hydroxypyridine | 1. Nitration2. Chlorination3. Ethoxylation4. Amination5. Reduction | Multiple | ~45% | google.com |

Synthetic Routes to 2,3-Diaminopyridine (B105623) Precursors

The synthesis of 2,3-diaminopyridine often begins with 2-aminopyridine (B139424). One classical route involves the bromination of 2-aminopyridine, followed by nitration and subsequent reduction of the nitro group. arkat-usa.orgorgsyn.orgresearchgate.net Bromination of 2-aminopyridine with bromine in acetic acid primarily yields 2-amino-5-bromopyridine. orgsyn.orgresearchgate.net Nitration of this intermediate introduces a nitro group at the 3-position, which upon reduction with reagents like iron in hydrochloric acid, yields 5-bromo-2,3-diaminopyridine. researchgate.net The bromo-group can then be removed if desired.

Alternatively, 2,3-diaminopyridine can be prepared by the reduction of 2-amino-3-nitropyridine (B1266227) using various reducing agents such as iron in acidified ethanol (B145695) or tin and hydrochloric acid. orgsyn.orgchemicalbook.com However, the initial nitration of 2-aminopyridine produces a mixture of isomers, with the 5-nitro derivative being the major product, making the separation of the desired 3-nitro isomer challenging. orgsyn.org

A more direct approach involves the amination of 3-aminopyridine (B143674) with sodamide or the amination of 3-amino-2-chloropyridine (B31603) with concentrated aqueous ammonia. orgsyn.org Another method starts from 2-chloro-3-aminopyridine, which, when heated with zinc ammonium (B1175870) chloride in an autoclave, produces 2,3-diaminopyridine in good yield. chemicalbook.com

| Starting Material | Key Steps | Reagents | Yield | Reference |

| 2-Aminopyridine | 1. Bromination2. Nitration3. Reduction | 1. Br₂/AcOH2. HNO₃/H₂SO₄3. Fe/HCl | 26-43% (overall) | orgsyn.orgresearchgate.net |

| 2-Amino-3-nitropyridine | Reduction | Fe/acidified ethanol or Sn/HCl | Variable | orgsyn.orgchemicalbook.com |

| 2-Chloro-3-aminopyridine | Amination | Zinc ammonium chloride, heat | 60% | chemicalbook.com |

Considerations for Regioselective Amination and Nitration Strategies

The regioselectivity of amination and nitration is paramount in the synthesis of polysubstituted pyridines. The inherent electron-deficient nature of the pyridine ring makes electrophilic substitution, such as nitration, challenging and typically directs incoming groups to the 3-position. However, the presence of activating groups like amines can alter this selectivity.

Nitration: Direct nitration of pyridine itself is difficult. However, the presence of an amino group strongly directs nitration. For instance, in the synthesis of 3,4-diaminopyridine precursors, the nitration of 4-methoxypyridine occurs at the 3-position due to the activating effect of the methoxy (B1213986) group. google.com In the synthesis of 2,3-diaminopyridine precursors from 2-amino-5-bromopyridine, the nitro group is introduced at the 3-position. orgsyn.orgresearchgate.net More recent methods for meta-nitration of pyridines involve a dearomatization-rearomatization strategy, which offers high regioselectivity under mild conditions. acs.orgacs.org

Amination: Regioselective amination can be achieved through various strategies. The Chichibabin reaction, for example, allows for the direct amination of pyridines at the 2- or 6-positions. For less conventional substitution patterns, indirect methods are often necessary. The use of pyridine N-oxides activates the ring for nucleophilic substitution, typically at the 2- and 4-positions. A process for the regioselective amination of unsymmetrical 3,5-disubstituted pyridine N-oxides using saccharin (B28170) as an ammonium surrogate has been developed, providing a one-pot process to substituted aminopyridines with high regioselectivity. acs.orgnih.govresearchgate.net

Introduction of the Carboxamide Functionality at the C3 Position

Once the diaminopyridine core is established, the next crucial step is the introduction of the carboxamide group at the C3 position. This can be achieved through various synthetic transformations.

Synthetic Routes for Pyridine-3-carboxamide (B1143946) Formation

The formation of a carboxamide group on a pyridine ring can be approached in several ways. If a carboxylic acid is present at the C3 position, standard amide coupling reactions with ammonia or an ammonia equivalent can be employed.

Alternatively, a nitrile group at the C3 position can serve as a precursor to the carboxamide through partial hydrolysis, often under controlled acidic or basic conditions. The introduction of the nitrile group itself can be achieved via nucleophilic substitution of a suitable leaving group (e.g., a halide) with a cyanide salt.

Multi-component reactions have also been utilized for the synthesis of pyridine-3-carboxamide derivatives. For example, a four-component reaction involving an acetoacetanilide, ammonium acetate (B1210297), a substituted benzaldehyde, and ethyl cyanoacetate, catalyzed by ceria-doped multi-walled carbon nanotubes, can produce these structures. researchgate.net While this builds the ring and the carboxamide simultaneously, adapting it for a pre-formed diaminopyridine would require a different strategic approach.

Facile synthetic routes to new heterocyclic systems containing a pyridine-carboxamide moiety have been reported, often starting from 3-oxobutanamides and reacting them with various reagents to construct the target molecules. tandfonline.comtandfonline.com

Strategies for Orthogonal Protection-Deprotection in Polysubstituted Pyridines

Given the presence of two reactive amino groups in the target molecule, a robust protection strategy is essential to ensure chemoselectivity during the introduction of the C3-carboxamide. Orthogonal protecting groups, which can be removed under different conditions, are particularly valuable. bham.ac.uk

The amino groups of diaminopyridines can be protected with common amine protecting groups such as tert-butyloxycarbonyl (Boc). For example, 3,5-diaminopyridine has been converted to its di-Boc derivative, which can then undergo further transformations. nih.govucsd.edu The Boc groups are stable under a variety of reaction conditions but can be readily removed with acid.

In a multi-step synthesis, it may be necessary to differentiate between the two amino groups. This would require an orthogonal protection strategy where one amino group is protected with one type of group (e.g., Boc) and the other with a different group (e.g., a benzyl (B1604629) group, removable by hydrogenolysis). This allows for the selective deprotection and reaction at one amino group while the other remains protected.

The development of novel protecting groups, including photoremovable ones, further expands the toolkit for the synthesis of complex, polysubstituted pyridines. nih.gov The choice of protecting groups must be carefully considered based on the planned synthetic steps to avoid premature deprotection or unwanted side reactions. A well-designed protection-deprotection sequence is crucial for the successful synthesis of 4,5-diaminopyridine-3-carboxamide.

Integration of Diamino and Carboxamide Groups: Direct and Indirect Approaches

The construction of the this compound scaffold involves the carefully orchestrated installation of three key functional groups onto the pyridine ring. The methodologies for achieving this can be broadly categorized into multi-step pathways, which build the molecule sequentially, and more convergent one-pot or cascade reactions.

Multi-step syntheses offer a robust and controllable, albeit often lengthy, approach to complex molecules like this compound. These pathways typically rely on the sequential introduction and manipulation of functional groups on a pyridine precursor. A common strategy in heterocyclic chemistry begins with a nitropyridine derivative, which allows for the versatile introduction of amino groups. nih.gov

A logical synthetic route could commence from a precursor such as 4-chloro-3-nitropyridine-5-carbonitrile. The synthesis would proceed through several key transformations:

Nitration and Functionalization : The synthesis often starts with the nitration of a suitable pyridine derivative. For instance, the synthesis of the related 3,4-diaminopyridine can start from 4-methoxypyridine, which undergoes nitration to form 4-methoxy-3-nitropyridine. google.com Similarly, 2-aminopyridine can be converted to 2-amino-5-bromo-3-nitropyridine (B172296) as an intermediate for 2,3-diaminopyridine. orgsyn.org

Nucleophilic Substitution : A halogenated nitropyridine serves as an excellent substrate for introducing the first amino group via nucleophilic aromatic substitution. For example, the chlorine atom in 2-chloro-3-nitropyridine (B167233) can be substituted by reacting it with an amine. nih.gov

Reduction of the Nitro Group : The nitro group is a versatile precursor to an amino group. Catalytic hydrogenation is a widely used method for this transformation. For example, 3-nitropyridin-4-amine is hydrogenated using a 10% Palladium on carbon (Pd/C) catalyst to produce 3,4-diaminopyridine with high yield (97%). chemicalbook.com Similarly, 2-chloro-3,5-dinitropyridine (B146277) can be hydrogenated to 3,5-diaminopyridine. nih.gov This step is crucial for forming the vicinal diamino arrangement.

Formation of the Carboxamide Group : The carboxamide can be introduced from a nitrile or a carboxylic acid precursor.

From a Nitrile : If the precursor contains a cyano group, it can be hydrolyzed to a carboxamide. This can be achieved under acidic or basic conditions, often requiring careful control to prevent hydrolysis to the carboxylic acid.

From a Carboxylic Acid : Alternatively, a carboxylic acid group on the pyridine ring can be converted to the carboxamide. This is typically achieved by activating the carboxylic acid (e.g., converting it to an acid chloride or using a coupling agent) and then reacting it with an ammonia source. For instance, pyridine-2,6-dicarbonyl dichloride can be reacted with amino acid esters to form pyridine bis-carboxamides. nih.gov

To improve efficiency and reduce waste, one-pot and cascade reactions are increasingly explored for the synthesis of complex heterocycles. These methods combine multiple reaction steps in a single flask, avoiding the isolation of intermediates.

While a specific one-pot synthesis for this compound is not prominently documented, the principles can be applied based on established methods for related structures. A potential one-pot, multi-component reaction could involve the condensation of a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate to form a polysubstituted pyridine ring under mild, acid-free conditions. organic-chemistry.org Another approach involves the catalyst-free, three-component reaction of benzylidenemalononitriles, malononitrile, and an amine to yield substituted dihydropyridines. researchgate.net

For the target molecule, a hypothetical one-pot strategy could involve the reaction of a suitably substituted precursor with an aminating agent and a formylating or cyanating agent in a cascade sequence. Such processes are attractive for their operational simplicity and improved atom economy. researchgate.net For example, the synthesis of 2-amino-indole-3-carboxamides has been achieved in a one-pot, two-step sequence involving an SNAr reaction followed by a reduction/cyclization process. nih.gov

Catalysis is central to the modern synthesis of functionalized heterocycles, offering enhanced efficiency, selectivity, and sustainability.

Catalytic Hydrogenation : As mentioned, the reduction of a nitropyridine precursor is a key step in forming the diamino functionality. Heterogeneous catalysts like Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C) are highly effective for this transformation, typically using hydrogen gas or a transfer hydrogenation source. chemicalbook.comnih.gov

Catalytic Amide Bond Formation : The final step of converting a pyridine-3-carboxylic acid precursor to the corresponding carboxamide can be achieved using various catalytic methods that avoid stoichiometric activating agents. ucl.ac.uk

Boron-based Catalysts : Boric acid and its derivatives can catalyze the direct amidation of carboxylic acids with amines by facilitating the removal of water. ucl.ac.uk

Metal Catalysts : Lewis acidic catalysts based on zirconium or hafnium have been shown to promote direct amidation under relatively mild conditions. mdpi.com

Peptide Coupling Reagents : While often used stoichiometrically, modern protocols can employ coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in catalytic cycles for amide formation, which is particularly relevant in complex molecule synthesis. acs.org

Purity and Yield Optimization in Synthetic Processes

Optimizing the purity and yield is a critical aspect of synthetic chemistry, particularly for compounds intended for further application. This involves a combination of route selection, reaction condition refinement, and effective purification techniques.

Table 1: Comparison of Synthetic Routes for 3,4-Diaminopyridine Precursor

| Parameter | Traditional Route | Optimized Route |

|---|---|---|

| Starting Material | 4-Hydroxypyridine | 4-Methoxypyridine |

| Number of Steps | 5 | 3 |

| Overall Yield | 45% | 55% - 67% |

| Purity | 97.5% | 99.5% |

| Key Reagents Avoided | Phosphorus pentachloride, Phosphorus oxychloride | N/A (Uses fuming nitric acid, ammonia) |

This optimization was achieved by reducing the number of synthetic steps and avoiding harsh, corrosive reagents like phosphorus pentachloride. google.com

Purification is essential for obtaining the final product in high purity. Common methods employed in the synthesis of pyridine carboxamides and their precursors include:

Recrystallization : An effective method for purifying solid products. The choice of solvent is critical; for instance, 3,4-diaminopyridine can be purified by recrystallization from ethanol. google.com Pyridine carboxamide derivatives are also often purified by recrystallization from ethanol. nih.gov

Filtration : Used to separate the solid product from the reaction mixture after precipitation. nih.gov

Chromatography : Column chromatography is frequently used to separate the desired product from byproducts and unreacted starting materials, especially when dealing with complex mixtures or when high purity is required. researchgate.net

Green Chemistry Principles in the Synthesis of Diaminopyridine-Carboxamide Scaffolds

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly applied to the synthesis of heterocyclic compounds. researchgate.net

Key green chemistry strategies applicable to the synthesis of diaminopyridine-carboxamide scaffolds include:

Catalysis over Stoichiometric Reagents : The use of catalytic methods for amide bond formation is a prime example of green chemistry. ucl.ac.uk Catalytic approaches, such as those using boric acid or transition metals, improve atom economy by avoiding the large amounts of waste generated by traditional stoichiometric coupling reagents like carbodiimides. ucl.ac.ukmdpi.com

Use of Greener Solvents : Many organic reactions rely on volatile and often toxic solvents. Green chemistry encourages the use of safer alternatives. An enzymatic method for amide bond formation has been successfully demonstrated using cyclopentyl methyl ether, a greener solvent. nih.gov The use of water as a reaction medium is another highly attractive green strategy. researchgate.net

Energy Efficiency : Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. rsc.orgresearchgate.net

Process Intensification and Safety : Reducing the number of steps, as seen in the optimized synthesis of 3,4-diaminopyridine, is a core green principle. google.com This reduces waste, energy consumption, and the use of materials. Furthermore, avoiding highly reactive and hazardous reagents like phosphorus oxychloride enhances the safety of the process. google.com The development of continuous flow processes using microreactors is another advanced strategy that offers better control, safety, and efficiency for multi-step syntheses. rsc.org

Renewable and Recyclable Materials : The use of biocatalysts, such as enzymes (e.g., Candida antarctica lipase (B570770) B), for amide synthesis represents a sustainable approach. nih.gov Additionally, developing recyclable catalysts, such as magnetically recoverable nanocatalysts, simplifies product purification and reduces catalyst waste. nih.gov

By integrating these principles, the synthesis of this compound and related scaffolds can be made more efficient, safer, and environmentally benign.

Chemical Reactivity and Derivatization Strategies of 4,5 Diaminopyridine 3 Carboxamide

Reactions Involving the Diamine Functionality (C4, C5)

The adjacent amino groups at the C4 and C5 positions are key to the reactivity of 4,5-diaminopyridine-3-carboxamide, enabling the formation of various fused heterocyclic structures.

Cyclocondensation Reactions to Form Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Systems

The most prominent reaction of this compound and its analogs (like 3,4-diaminopyridine) is the cyclocondensation with various carbonyl-containing compounds to yield imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds. mdpi.comnih.gov These fused systems are of significant interest due to their structural similarity to purines, which imparts a wide range of biological activities. rjeid.comresearchgate.net

The reaction of 3,4-diaminopyridine (B372788) with carboxylic acids or their derivatives is a common and effective method for synthesizing imidazo[4,5-c]pyridines. mdpi.comnih.gov This reaction typically proceeds by heating the reactants, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), to facilitate the cyclization. mdpi.comnih.gov Microwave irradiation has also been employed to accelerate this transformation, often leading to good yields of approximately 75%. nih.gov For instance, the reaction with formic acid results in the formation of the parent imidazo[4,5-c]pyridine ring system. mdpi.com Similarly, other carboxylic acids can be used to introduce various substituents at the 2-position of the resulting imidazo[4,5-c]pyridine ring.

Orthoesters, such as triethyl orthoformate and triethyl orthoacetate, are also effective reagents for the cyclization of diaminopyridines to form the corresponding imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine systems. mdpi.comnih.gov For example, refluxing 2,3-diaminopyridine (B105623) in triethyl orthoformate followed by treatment with hydrochloric acid yields imidazo[4,5-b]pyridine. mdpi.com Ytterbium triflate has been utilized as a catalyst for the condensation of 3,4-diaminopyridine with triethyl orthoformate, providing the desired imidazo[4,5-c]pyridine in high yields. nih.govresearchgate.net

A palladium-catalyzed amide coupling reaction has been developed for a facile synthesis of imidazo[4,5-b]pyridines. organic-chemistry.org This method involves the coupling of 2-chloro-3-aminopyridines with primary amides, followed by an in-situ cyclization and dehydration to afford the fused heterocyclic products. organic-chemistry.org

Table 1: Examples of Cyclocondensation Reactions with Carboxylic Acids and Derivatives

| Diaminopyridine Reactant | Carboxylic Acid/Derivative | Product | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3-Diaminopyridine | Carboxylic Acid | Imidazo[4,5-b]pyridine | PPA, heat | ~75 | nih.gov |

| 3,4-Diaminopyridine | Formic Acid | Imidazo[4,5-c]pyridine | Reflux | Not specified | mdpi.com |

| 2,3-Diaminopyridine | Triethyl Orthoformate | Imidazo[4,5-b]pyridine | Reflux, then HCl | 83 | mdpi.com |

| 3,4-Diaminopyridine | Triethyl Orthoformate | Imidazo[4,5-c]pyridine | Ytterbium triflate | 32-99 | nih.govresearchgate.net |

Oxidative cyclization of diaminopyridines with aldehydes is another established route to imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine ring systems. nih.gov This reaction involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic imidazole (B134444) ring. A one-step synthesis of 3H-imidazo[4,5-b]pyridines has been achieved through the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes using sodium dithionite (B78146) (Na₂S₂O₄). nih.gov

More complex, multi-component reactions involving aldehydes have also been developed. For instance, a three-component reaction of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides, catalyzed by rhodium(III), yields pyrazolo[1,5-a]pyrimidines. nih.gov Similarly, a three-component coupling of 2-aminopyridines, aldehydes, and diazo esters under rhodium(III) catalysis produces pyrido[1,2-a]pyrimidin-4-ones. nih.gov Another one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation affords highly functionalized pyridines. mdpi.com

Table 2: Examples of Cyclocondensation Reactions with Aldehydes

| Diamine/Amino Heterocycle | Aldehyde | Other Reagents | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|---|

| 4,5- or 5,6-Diaminopyridines | Aryl Aldehydes | Oxidant | Imidazo[4,5-c] or Imidazo[4,5-b]pyridines | Oxidative cyclization | nih.gov |

| 2-Nitro-3-aminopyridine | Aldehydes | Na₂S₂O₄ | 3H-Imidazo[4,5-b]pyridines | Reductive cyclization | nih.gov |

The reaction of diaminopyridines with ketones can also lead to the formation of fused imidazo[4,5-b]pyridine systems. mdpi.comnih.gov For example, the reaction of picolinamides with ketones can produce heterocyclic salts containing an imidazolidin-4-one (B167674) ring. mdpi.com The cyclization of 5-amino-1-phenylpyrazole (B52862) with unsaturated ketones in the presence of ZrCl₄ as a catalyst has been used to synthesize pyrazolo[3,4-b]pyridines. mdpi.com

The versatile reactivity of the diaminopyridine scaffold extends to the synthesis of other fused heterocyclic systems beyond imidazopyridines. For instance, pyrazolo[3,4-d]pyridazinones have been synthesized and evaluated for their biological activities. nih.gov The condensation of pyrazole-5-amine derivatives with activated carbonyl groups is a key step in the synthesis of pyrazolo[3,4-b]pyridine products. rsc.org

Furthermore, the synthesis of mdpi.comnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives has been reported, highlighting the potential to form fused triazole ring systems. nih.gov Thieno[3,2-e] mdpi.comnih.govnih.govtriazolo[4,3-a]pyrimidine-2-carboxamides have also been synthesized, demonstrating the formation of fused triazolopyrimidine systems from appropriate precursors. nih.gov The synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved from enaminonitriles and benzohydrazides under microwave conditions. mdpi.com

N-Alkylation and N-Acylation Reactions of the Diamine Moiety

While cyclocondensation is the most prominent reaction pathway, the amino groups of this compound can also undergo N-alkylation and N-acylation reactions. The alkylation of 5-cyanoimidazole-4-carboxamide has been shown to occur with high regioselectivity. memphis.edu The mechanism of DNA alkylation by a metabolite of dacarbazine, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MIC), has also been studied. nih.gov

Acylation reactions of aminopyridines are also known. For example, the acylation of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids leads to the formation of oxazolo[5,4-b]pyridine (B1602731) derivatives. researchgate.net

Reactions with Isocyanates and Isothiocyanates

The primary amino groups at the C4 and C5 positions of the pyridine (B92270) ring are potent nucleophiles, making them susceptible to reaction with electrophilic reagents such as isocyanates and isothiocyanates. This reaction is a fundamental method for the synthesis of urea (B33335) and thiourea (B124793) derivatives, respectively. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isocyanate (-N=C=O) or isothiocyanate (-N=C=S) group.

In the case of this compound, the presence of two adjacent amino groups raises questions of regioselectivity. The electronic environment of the pyridine ring and potential intramolecular hydrogen bonding can influence the relative nucleophilicity of the N4 and N5 amines. Reaction with one equivalent of an isocyanate (R-NCO) would be expected to yield a mono-substituted urea. Depending on the reaction conditions, it is possible to achieve di-substitution by using excess isocyanate, leading to the formation of a di-urea derivative.

Table 1: Potential Products from Reactions with Isocyanates and Isothiocyanates

| Reactant | Expected Product Type | Potential Product Name (Example with Phenyl Isocyanate) |

|---|---|---|

| Isocyanate (R-NCO) | Urea Derivative | N-(3-carbamoyl-5-aminopyridin-4-yl)-N'-phenylurea |

These reactions are valuable for introducing a wide array of substituents (the 'R' group from the isocyanate/isothiocyanate), thereby enabling the systematic exploration of structure-activity relationships. Isocyanates themselves are versatile building blocks in multicomponent reactions, which could further expand the synthetic possibilities to create complex heterocyclic systems. nih.gov

Reactions Involving the Carboxamide Functionality (C3)

The carboxamide group at the C3 position is a key functional handle that can undergo several transformations to yield diverse derivatives.

Hydrolysis to Carboxylic Acid Derivatives

The conversion of an amide to a carboxylic acid via hydrolysis is a fundamental organic transformation. libretexts.org This reaction can be performed under either acidic or basic conditions, although it typically requires elevated temperatures and prolonged reaction times due to the high stability of the amide bond. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Hydrolysis : In the presence of a strong aqueous acid (e.g., HCl, H₂SO₄) and heat, the carbonyl oxygen of the amide is protonated. masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by a water molecule. masterorganicchemistry.com Subsequent steps lead to the cleavage of the carbon-nitrogen bond, releasing ammonia (B1221849) and yielding the corresponding carboxylic acid, in this case, 4,5-diaminopyridine-3-carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis : Under strong basic conditions (e.g., NaOH, KOH) and heat, the hydroxide (B78521) ion acts as a nucleophile, directly attacking the amide carbonyl carbon. libretexts.org This process is generally less efficient than acid-catalyzed hydrolysis because the resulting amide anion (⁻NH₂) is a poor leaving group. libretexts.org

While traditional methods are effective, research has explored milder conditions. organic-chemistry.org For instance, a two-step protocol involving nickel-catalyzed esterification followed by fluoride-mediated deprotection has been developed to circumvent issues of catalyst poisoning and achieve hydrolysis under less harsh conditions. organic-chemistry.org

Table 2: General Conditions for Amide Hydrolysis

| Condition | Reagents | Product | Reference |

|---|---|---|---|

| Acidic | Aq. HCl or H₂SO₄, Heat | 4,5-Diaminopyridine-3-carboxylic acid | libretexts.orgmasterorganicchemistry.com |

| Basic | Aq. NaOH or KOH, Heat | Sodium 4,5-diaminopyridine-3-carboxylate | libretexts.org |

Reduction to Amine Derivatives

The carboxamide group can be completely reduced to an amine, a transformation that converts the C3-carboxamide of the parent molecule into an aminomethyl group. This reaction effectively replaces the carbonyl oxygen with two hydrogen atoms, yielding (4,5-diaminopyridin-3-yl)methanamine.

The classic reagent for this transformation is lithium aluminum hydride (LiAlH₄), a powerful reducing agent. masterorganicchemistry.com The mechanism involves the initial addition of a hydride ion to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, which transforms it into a good leaving group. A subsequent elimination and a second hydride attack on the resulting iminium intermediate furnish the final amine product. masterorganicchemistry.com

Modern synthetic chemistry offers a range of alternative and often milder or more selective methods for amide reduction. These include various catalytic systems that utilize hydrosilanes as the reducing agent in combination with transition metal catalysts.

Table 3: Selected Reagents for the Reduction of Amides to Amines

| Reagent/System | Description | Reference |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | A strong, non-selective reducing agent, widely used for amide reduction. | masterorganicchemistry.com |

| Platinum catalyst / Silanes | Platinum-catalyzed reduction using silanes like 1,1,3,3-tetramethyldisiloxane (B107390) tolerates various functional groups. | organic-chemistry.org |

| Iridium catalyst / Silanes | Iridium complexes can catalyze the stepwise reduction of secondary amides to amines. | organic-chemistry.org |

Derivatization of the Amide Nitrogen (N-substitution)

The synthesis of N-substituted derivatives of this compound, where one or both hydrogens of the -NH₂ group of the carboxamide are replaced by other groups (e.g., alkyl, aryl), requires specific synthetic strategies. Direct alkylation of the primary amide nitrogen is often challenging due to the low nucleophilicity of the amide nitrogen and potential for over-alkylation or reaction at other sites.

A more robust and common approach is to synthesize the target N-substituted amide from the corresponding carboxylic acid derivative. This typically involves a two-step sequence:

Activation of the Carboxylic Acid : The 4,5-diaminopyridine-3-carboxylic acid (obtained from hydrolysis as described in 3.2.1) is first converted into a more reactive acylating agent, such as an acid chloride or an activated ester.

Amide Coupling : The activated acid derivative is then reacted with a suitable primary or secondary amine (R¹R²NH) to form the desired N-substituted amide bond.

Alternatively, direct coupling methods using peptide coupling reagents (e.g., DCC, EDC, HATU) can forge the amide bond directly from the carboxylic acid and the amine, often under mild conditions. While direct derivatization of the parent amide is difficult, these multi-step but reliable methods provide broad access to a library of N-substituted analogs.

Cross-Coupling Reactions at the Pyridine Ring (if applicable)

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.orgsigmaaldrich.cn Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to append new molecular fragments onto aromatic and heteroaromatic cores. libretexts.orgsigmaaldrich.cn

The parent molecule, this compound, lacks a suitable leaving group (e.g., halide, triflate) on the pyridine ring, making it an unsuitable substrate for standard cross-coupling reactions. However, halogenated precursors to this compound would be excellent candidates for such derivatization. For example, a 2-chloro or 6-bromo derivative of this compound could be readily functionalized.

A significant challenge in the cross-coupling of aminopyridines is the potential for the basic nitrogen atoms of the amino groups and the pyridine ring to coordinate to the palladium catalyst, which can inhibit or poison the catalytic cycle. nih.gov Despite this, research has demonstrated that these challenges can be overcome. Studies on related substrates like 3-halo-2-aminopyridines have shown that the use of specific palladium pre-catalysts and bulky, electron-rich phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos) allows for efficient C-N cross-coupling reactions even with unprotected primary amine groups. nih.gov Similarly, Suzuki cross-coupling reactions have been successfully performed on various heteroaryl halides bearing primary amine groups without the need for protecting group chemistry. nih.gov

Therefore, by employing a halogenated derivative of this compound, palladium-catalyzed cross-coupling could be used to introduce a diverse range of substituents—such as aryl, heteroaryl, alkyl, and alkynyl groups—at specific positions on the pyridine ring, dramatically expanding the chemical space accessible from this core structure.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Isocyanate |

| Isothiocyanate |

| Urea |

| Thiourea |

| Phenyl Isocyanate |

| N-(3-carbamoyl-5-aminopyridin-4-yl)-N'-phenylurea |

| N-(3-carbamoyl-5-aminopyridin-4-yl)-N'-phenylthiourea |

| 4,5-diaminopyridine-3-carboxylic acid |

| Hydrochloric acid |

| Sulfuric acid |

| Sodium hydroxide |

| Potassium hydroxide |

| Ammonia |

| Sodium 4,5-diaminopyridine-3-carboxylate |

| 2-(trimethylsilyl)ethanol |

| (4,5-diaminopyridin-3-yl)methanamine |

| Lithium aluminum hydride |

| 1,1,3,3-tetramethyldisiloxane |

| 3-halo-2-aminopyridine |

| RuPhos |

| BrettPhos |

| Acid chloride |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

Nucleophilic Aromatic Substitution with Activated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic rings, especially those rendered electron-deficient by the presence of electron-withdrawing groups or heteroatoms like the nitrogen in a pyridine ring. In the context of this compound, the molecule can theoretically act as a nucleophile through its amino groups, attacking an activated pyridine substrate.

Activated pyridines, such as those bearing strong electron-withdrawing groups (e.g., nitro, cyano) and a good leaving group (e.g., a halide), are susceptible to nucleophilic attack. The general mechanism for SNAr on pyridines favors substitution at the 2- and 4-positions, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative ring nitrogen, providing stabilization.

While specific studies detailing the reaction of this compound as a nucleophile in SNAr with external activated pyridines are not extensively documented in the reviewed literature, its reactivity can be inferred from the behavior of related diaminopyridines. The two amino groups at the C4 and C5 positions are the primary nucleophilic centers. The C4-amino group is positioned para to the ring nitrogen, while the C5-amino group is meta. The C3-carboxamide group, being electron-withdrawing, will influence the nucleophilicity of these amino groups. It is anticipated that the C4-amino group may exhibit different reactivity compared to the C5-amino group due to its position relative to the ring nitrogen and the carboxamide group.

A related reaction is the intramolecular SNAr observed in rearrangements of 4-amino-3-halopyridines, which proceed through an N-acylated intermediate to form a new ring system. mdpi.com This highlights the potential for the amino groups of a diaminopyridine scaffold to participate in nucleophilic substitution on the same pyridine ring.

The table below outlines the key factors influencing the hypothetical SNAr of this compound with an activated pyridine.

| Feature | Description | Implication for Reactivity |

| Nucleophilic Centers | C4-amino and C5-amino groups. | The reaction can potentially lead to a mixture of products resulting from attack by either amino group. |

| Electronic Effects | The pyridine nitrogen and the C3-carboxamide are electron-withdrawing. | These groups decrease the overall electron density of the pyridine ring but also modulate the nucleophilicity of the attached amino groups. |

| Activated Pyridine | The reaction partner must possess strong electron-withdrawing groups and a good leaving group. | The rate and success of the substitution are highly dependent on the nature of the activated pyridine substrate. |

| Reaction Conditions | Typically requires a base to deprotonate the amino group, increasing its nucleophilicity, and may require elevated temperatures. | Optimization of reaction conditions would be crucial to control selectivity and achieve desired products. |

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound presents significant questions of regioselectivity due to the presence of multiple reactive sites: the two distinct amino groups (at C4 and C5) and the carboxamide group itself. Stereoselectivity becomes a consideration when chiral reagents or catalysts are employed, or when new stereocenters are formed during the reaction.

Regioselectivity:

The primary determinant of regioselectivity in the derivatization of this compound is the differential reactivity of the two amino groups. The electronic environment of each amino group is distinct:

The C4-amino group is para to the ring nitrogen and ortho to the C5-amino group.

The C5-amino group is meta to the ring nitrogen and ortho to both the C4-amino group and the C3-carboxamide group.

The C3-carboxamide group exerts an electron-withdrawing effect, which is expected to decrease the nucleophilicity of the adjacent C4-amino group more significantly than the C5-amino group. However, the position of the C4-amino group para to the ring nitrogen could enhance its ability to stabilize a positive charge during reaction, potentially increasing its reactivity in certain electrophilic substitutions.

A common derivatization strategy for diaminopyridines is the condensation with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic systems. For this compound, this would lead to the formation of imidazo[4,5-c]pyridine derivatives. In such reactions, both amino groups participate in the cyclization.

However, in reactions where only one amino group reacts, such as in acylation or alkylation with a limiting amount of reagent, a mixture of N4- and N5-substituted products is possible. The distribution of these products would depend on a delicate balance of electronic and steric factors.

Studies on the alkylation of related imidazo[4,5-b]pyridines (formed from 2,3-diaminopyridines) have shown that the reaction can be regioselective, with substitution occurring on the nitrogen atoms of either the pyridine or the imidazole ring, depending on the reaction conditions. mdpi.comresearchgate.net This suggests that the derivatization of this compound and its subsequent products can be directed to a specific position with careful choice of reagents and conditions.

The table below summarizes the potential sites of derivatization and the factors influencing regioselectivity.

| Reactive Site | Position | Influencing Factors | Potential Reactions |

| C4-Amino Group | para to ring N, ortho to C5-NH2 | Electronic effect of ring N, steric hindrance from C5-NH2, electronic effect of C3-carboxamide. | Acylation, alkylation, condensation. |

| C5-Amino Group | meta to ring N, ortho to C4-NH2 and C3-carboxamide | Electronic effect of C3-carboxamide, steric hindrance from C4-NH2. | Acylation, alkylation, condensation. |

| Carboxamide | C3 | Can be hydrolyzed or converted to other functional groups. | Hydrolysis, reduction, dehydration to a nitrile. |

Stereoselectivity:

There is currently a lack of specific literature data concerning stereoselective derivatization of this compound. In principle, if a derivatization reaction introduces a new chiral center, the use of chiral reagents, catalysts, or auxiliaries could lead to the formation of one stereoisomer in excess of the other. For instance, the reduction of a carbonyl group in a side chain attached to the pyridine ring could be performed with a chiral reducing agent to yield a specific enantiomer of the corresponding alcohol. Given the interest in chiral molecules in pharmacology, exploring the stereoselective derivatization of this scaffold could be a fruitful area for future research.

Applications in Advanced Organic Synthesis and Material Sciences

Role as a Versatile Synthon for Complex Polyheterocyclic Systems

The strategic placement of two adjacent amino groups and a carboxamide group on the pyridine (B92270) ring makes 4,5-Diaminopyridine-3-carboxamide an ideal precursor for the synthesis of a wide array of fused polyheterocyclic systems. The reactivity of the vicinal diamines allows for cyclocondensation reactions with various electrophilic reagents to construct five- or six-membered rings fused to the pyridine core.

For instance, analogous to the reactions of 4,5-diaminopyrimidine (B145471) derivatives, this compound is expected to react with α-halogeno-ketones to yield pyrimido[4,5-b] nih.govresearchgate.netoxazine derivatives. rsc.org Similarly, its condensation with appropriate reagents can lead to the formation of pyrimido[4,5-b] nih.govresearchgate.net-7-hydrothiazines, which are structurally related to biologically important 7,8-dihydropteridines. nih.gov The carboxamide group can either be retained in the final product or participate in subsequent cyclization steps, further diversifying the accessible molecular architectures.

The synthesis of pyrimido[4,5-b]indoles and pyrimido[4,5-b]quinolindiones from related aminopyrimidine precursors underscores the versatility of this synthetic approach. researchgate.netmdpi.com These reactions often proceed through multi-component strategies, offering an efficient and atom-economical route to complex molecules. researchgate.net The general reaction scheme involves the condensation of the diaminopyridine moiety with diketones, aldehydes, or other suitable bifunctional electrophiles.

| Precursor Type | Reagent | Resulting Heterocycle |

| 4,5-Diaminopyrimidine | α-Halogeno-ketone | Pyrimido[4,5-b] nih.govresearchgate.netoxazine rsc.org |

| 4,5-Diaminopyrimidine | Appropriate sulfur-containing reagent | Pyrimido[4,5-b] nih.govresearchgate.net-7-hydrothiazine nih.gov |

| Aminopyrimidine | Indole-3-carboxaldehyde, Aromatic aldehyde | Pyrimido[4,5-b]indole mdpi.com |

| Aminopyrimidinone | Dimedone, Aromatic aldehyde | Pyrimido[4,5-b]quinolindione researchgate.net |

Scaffold for the Construction of Privileged Structures in Medicinal Chemistry Research

While direct studies on the medicinal chemistry applications of this compound are not extensively documented, the core structure is a key component of several classes of biologically active compounds. This suggests its potential as a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Derivatives of imidazo[4,5-b]pyridines, which can be synthesized from 4,5-diaminopyridine precursors, have demonstrated significant antiproliferative, antibacterial, and antiviral activities. mdpi.comnih.gov For example, certain amidino-substituted imidazo[4,5-b]pyridines show potent and selective activity against colon carcinoma cell lines. mdpi.com This highlights the value of the 4,5-diaminopyridine moiety in the design of novel therapeutic agents.

Furthermore, the related pyrazolo[3,4-b]pyridine-5-carboxylic acid amides have been identified as potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in cellular metabolism and a target for cancer therapy. nih.gov The structural similarity between these compounds and derivatives of this compound points towards a promising avenue for the development of new enzyme inhibitors. The pyrimido[4,5-d]pyrimidine (B13093195) core, accessible from aminopyrimidine precursors, is also found in a variety of bioactive molecules. researchgate.netresearchgate.net

Contribution to the Synthesis of Functionally Diverse Organic Compounds

The reactivity of the amino and carboxamide groups in this compound allows for a wide range of chemical transformations, leading to a diverse array of functionalized organic compounds. Beyond the synthesis of fused heterocycles, these functional groups can be independently modified to introduce various pharmacophores and tailor the physicochemical properties of the molecule.

The amino groups can undergo reactions such as acylation, alkylation, and diazotization, providing access to a broad spectrum of derivatives. The carboxamide can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to esters, other amides, or used in coupling reactions. The synthesis of pyrimido[4,5-d]pyrimidine derivatives from 6-aminouracils often involves the reaction of an amino group with aldehydes and amines in multi-component reactions, a strategy that could be readily adapted to this compound. researchgate.netresearchgate.net

The versatility of the diaminopyridine core is further demonstrated by the synthesis of complex structures like pyrimido[4,5-b]quinolindiones through one-pot, multi-component reactions, often facilitated by ultrasound irradiation for improved efficiency and sustainability. researchgate.net

Potential in Supramolecular Chemistry and Molecular Recognition (Hypothesized)

The structure of this compound, with its multiple hydrogen bond donors (two amino groups and the amide N-H) and acceptors (the pyridine nitrogen and the amide carbonyl oxygen), makes it a highly promising candidate for applications in supramolecular chemistry and molecular recognition. It is hypothesized that this compound can form well-defined, predictable hydrogen-bonded assemblies.

Studies on related diaminopyridines have shown their ability to form stable complexes with complementary molecules through hydrogen bonding. acs.org For instance, the acylation of 2,6-diaminopyridine (B39239) significantly increases its association constant with uracil (B121893) derivatives. acs.org Similarly, the carboxamide group is a well-known participant in hydrogen bonding, as seen in the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, which forms infinite chains through intermolecular hydrogen bonds. nih.gov The molecular structure of 3,4-diaminopyridine (B372788) also reveals hydrogen bonding between the amino groups and the pyridine nitrogen, linking molecules into chains. researchgate.net

Based on this evidence, it is reasonable to hypothesize that this compound can self-assemble into tapes, sheets, or more complex three-dimensional networks. Furthermore, it could act as a receptor for dicarboxylic acids or other molecules with complementary hydrogen bonding sites, a principle that has been demonstrated with other carboxamide-containing receptors. rsc.org

Exploration in Ligand Design for Catalysis (Hypothesized)

The presence of multiple nitrogen and oxygen donor atoms in this compound suggests its potential as a versatile ligand for the coordination of metal ions, with possible applications in catalysis. The pyridine nitrogen, the two amino groups, and the carboxamide group can all potentially coordinate to a metal center, allowing for the formation of stable mono- or polynuclear metal complexes.

Pyridine carboxamide ligands have been shown to form a variety of copper(II) complexes with mono-, di-, tri-, and tetranuclear structures. rsc.orgresearchgate.net In these complexes, the deprotonated amide nitrogen often plays a key role in bridging metal centers. Similarly, aminopyridine ligands have been used to synthesize transition metal complexes with interesting electronic and catalytic properties. ekb.eg The reaction of 4-aminopyridine (B3432731) with various metal salts has yielded complexes with demonstrated antibacterial, antitumor, and catalytic activities. ekb.eg

It is therefore hypothesized that this compound could act as a chelating or bridging ligand, stabilizing various metal centers and potentially leading to novel catalysts for a range of organic transformations. The electronic properties of the pyridine ring and the steric environment around the metal center could be fine-tuned through modifications to the core structure, offering a platform for the rational design of new catalytic systems. The study of mixed-metal complexes with related ligands like pyridine-2-amidoxime further expands the possibilities for creating complex coordination clusters with unique properties. mdpi.com

Structure Activity Relationship Sar Studies of 4,5 Diaminopyridine 3 Carboxamide Derivatives in Biological Research

Investigation of Molecular Features Influencing Biochemical Interactions

The biological activity of imidazopyridine derivatives is profoundly influenced by the nature and position of various substituents on the core structure. Research has shown that even minor chemical modifications can lead to significant changes in biochemical interactions and pharmacological profiles.

Key molecular features that dictate the biological activity include:

Substitution on the Imidazole (B134444) Nitrogen: The presence and nature of a substituent on the nitrogen atom of the imidazole ring are critical. For instance, the introduction of a methyl group on the imidazole nitrogen of 2,6-disubstituted imidazo[4,5-b]pyridines has been shown to enhance antiproliferative activity. nih.gov

Substituents on the Pyridine (B92270) and Phenyl Rings: The type and position of groups on the pyridine and any appended phenyl rings play a crucial role. A hydroxyl group at the para-position of a phenyl ring at position 6 of the imidazo[4,5-b]pyridine scaffold leads to pronounced antiproliferative effects. nih.gov Conversely, methoxy-substituted derivatives tend to show lower activity. nih.gov In another series, derivatives bearing an N-hydroxy-carboximidamide group on a phenyl ring demonstrated high cytotoxic activity. nih.gov

Position of the Pyridine Nitrogen: The isomeric form of the imidazopyridine, determined by the position of the nitrogen atom in the pyridine ring (as in imidazo[4,5-b]pyridine vs. imidazo[4,5-c]pyridine), has a significant impact. Studies on tetracyclic derivatives revealed that the location of the pyridine nitrogen greatly influences antiproliferative activity, especially for derivatives with amino side chains. irb.hr

Basic and Charged Groups: The incorporation of basic functional groups, such as amidines, can lead to potent and selective biological activity. Unsubstituted amidino and 2-imidazolinyl amidino groups on imidazo[4,5-b]pyridines have resulted in compounds with strong, sub-micromolar antiproliferative activity against colon carcinoma cells. mdpi.comnih.gov The protonation state of amino groups can also subtly enhance antiproliferative effects. nih.gov

SAR Analysis of Imidazo[4,5-b/c]pyridine Derivatives from Diaminopyridines

The systematic modification of the imidazo[4,5-b] and imidazo[4,5-c]pyridine skeletons, which can be synthesized from diaminopyridine precursors, has been a fruitful strategy in developing novel bioactive agents. nih.govnih.gov This approach allows for the fine-tuning of their interactions with various biological targets.

Modulation of Enzyme Inhibition and Receptor Binding

Derivatives of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine have been identified as potent modulators of various enzymes and receptors, a property that is highly dependent on their substitution patterns.

Kinase Inhibition: This scaffold is prominent in the development of kinase inhibitors.

Src Family Kinases (SFKs): A series of imidazo[4,5-c]pyridin-2-one derivatives were designed as SFK inhibitors for glioblastoma. nih.gov SAR studies revealed that substitutions at the N1 and N3 positions were critical. For instance, compound 1s , with a 4-chlorophenyl group at N3 and a 3,5-difluorobenzyl group at N1, showed potent inhibition of Src and Fyn kinases. nih.gov Molecular dynamics simulations indicated that the imidazo[4,5-c]pyridin-2-one core forms key hydrogen bonds in the ATP binding site. nih.gov

Aurora and FLT3 Kinases: Imidazo[4,5-b]pyridine-based compounds have been developed as dual inhibitors of Aurora and FLT3 kinases for acute myeloid leukemia. acs.org Optimization of a lead compound by modifying a piperidinyl-alkoxy side chain led to a preclinical candidate with improved metabolic stability and oral bioavailability. acs.org

B-Raf Kinase: Imidazo[4,5-b]pyridines have been evaluated as B-Raf kinase inhibitors. SAR studies focused on optimizing the ATP-cleft binding region, leading to potent and selective compounds. nih.gov

Receptor Binding:

Corticotropin-Releasing Factor (CRF) Receptors: Imidazo[4,5-c]pyridines have been developed as high-affinity ligands for CRF receptors, with potential as anti-anxiety agents. nih.govresearchgate.net

Angiotensin II Receptors: Certain imidazo[4,5-b]pyridine derivatives have shown dual activity, acting as angiotensin II type 1 receptor antagonists and partial agonists of peroxisome proliferator-activated receptor-γ (PPARγ). mdpi.comscite.ai

Other Enzymes:

Inducible Nitric Oxide Synthase (iNOS): Selectivity for iNOS has been achieved with specific imidazo[4,5-b]pyridine derivatives, which is important for anti-inflammatory applications. nih.govmdpi.com

Methionyl-tRNA Synthetase: Imidazopyridine derivatives have shown good inhibitory effects against the Trypanosoma brucei methionyl-tRNA synthetase, a target for treating African trypanosomiasis. nih.gov

Correlations Between Structural Variations and Biological Activity Profiles (e.g., antiproliferative, antimicrobial, antiviral)

Structural modifications to the imidazopyridine scaffold directly correlate with their biological activity profiles.

Antiproliferative Activity: This is one of the most widely studied activities of imidazopyridine derivatives. rjpbr.comnih.govnih.gov

A study on 2,6-disubstituted imidazo[4,5-b]pyridines found that a methyl group on the imidazole nitrogen and a p-hydroxyl group on the phenyl ring at position 6 were favorable for activity. nih.gov The N-methyl derivative 19 showed potent, dose-dependent antiproliferative effects. nih.gov

Amidino-substituted imidazo[4,5-b]pyridines have demonstrated selective and potent activity. Compounds with unsubstituted amidino or 2-imidazolinyl groups showed sub-micromolar IC₅₀ values against colon cancer cells. mdpi.comnih.gov

Tetracyclic imidazo[4,5-b]pyridine derivatives with specific amino side chains have shown enhanced antiproliferative activity compared to the standard drug etoposide, with some compounds active in the nanomolar range. irb.hr

Table 1: Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Antimicrobial Activity: The antimicrobial potential of imidazopyridines has been explored against various pathogens.

A series of novel imidazo[4,5-c]pyridine derivatives containing amide, urea (B33335), or sulfonamide moieties were evaluated against Mycobacterium tuberculosis. rsc.org Compounds 21 , 22 , and 23 from this series were found to be the most active. rsc.org

In another study, most amidino-substituted imidazo[4,5-b]pyridines showed little antibacterial activity, with the exception of derivative 14 , which had moderate activity against E. coli. mdpi.comnih.gov

The introduction of a methyl group at the C5 position of the imidazo[4,5-b]pyridine ring was found to enhance activity against tested bacterial strains, with a further increase observed upon adding another methyl group at the C3 position. mdpi.com

Table 2: Antimicrobial Activity of Selected Imidazo[4,5-b/c]pyridine Derivatives

Antiviral Activity: The structural similarity to purine (B94841) nucleosides makes imidazopyridines candidates for antiviral agents.

Bromo-substituted derivative 7 and para-cyano-substituted derivative 17 of imidazo[4,5-b]pyridine showed selective but moderate activity against respiratory syncytial virus (RSV). mdpi.comnih.gov

Extensive modification of imidazo[4,5-c]pyridines led to a highly active and selective molecule against Bovine Viral Diarrhea Virus (BVDV), which interacts with the viral RNA-dependent RNA polymerase. nih.gov SAR indicated that large substituents on the benzyl (B1604629) group reduced activity. nih.gov

Some imidazo[4,5-b]pyridine derivatives showed moderate to good anti-HIV activity, with amide and sulfamide (B24259) groups being preferable in the para position of an anilide moiety. nih.gov

Mechanistic Aspects of Biological Interactions at a Molecular Level

Understanding how these derivatives interact with their targets at the molecular level is crucial for rational drug design.

Cell Cycle Arrest: The antiproliferative mechanism for some imidazo[4,5-b]pyridines involves interfering with the cell cycle. For example, the potent derivative 19 was found to cause a dose-dependent accumulation of cancer cells in the G2/M phase, indicating a phase-specific mechanism of action. nih.gov

Enzyme Active Site Binding: For kinase inhibitors, the primary mechanism is binding to the ATP-binding pocket. Molecular modeling of imidazo[4,5-c]pyridin-2-one derivatives in SFKs showed that the core scaffold acts as a hinge-binder, forming critical hydrogen bonds. nih.gov Similarly, imidazo[4,5-b]pyridine inhibitors of B-Raf were found to bind in a specific conformation (DFG-in, αC-helix out) associated with high kinase selectivity. nih.gov

Bioavailability Enhancement through Scaffold Modification (Hypothesized)

While many imidazopyridine derivatives show potent in vitro activity, achieving good in vivo efficacy requires favorable pharmacokinetic properties, including oral bioavailability. A significant challenge in the development of these compounds is translating high potency into a drug candidate with a suitable profile for administration.

Hypothesized strategies for enhancing bioavailability through scaffold modification include:

Modulating Lipophilicity: Adjusting the lipophilicity (logP) of the molecule by adding or modifying substituents can improve absorption and distribution. However, this must be balanced to maintain solubility and target affinity.

Blocking Metabolic Hotspots: Identifying metabolically labile sites on the imidazopyridine scaffold and introducing blocking groups (e.g., fluorine atoms) can prevent rapid metabolism by cytochrome P450 enzymes, thereby increasing plasma exposure and duration of action.

Introducing Polar or Ionizable Groups: The careful introduction of polar functional groups can improve aqueous solubility, which is often a prerequisite for good absorption.

Prodrug Strategies: For imidazo[4,5-c]pyridines, prodrug approaches have been considered to improve their therapeutic profile for treating viral infections. wipo.int This involves chemically modifying the parent drug to enhance properties like absorption, after which it is converted to the active form in vivo.

These strategies suggest that a continued, iterative process of scaffold modification and property assessment is essential to advance potent imidazopyridine derivatives from laboratory findings to clinically useful therapeutic agents.

Computational and Theoretical Investigations of 4,5 Diaminopyridine 3 Carboxamide and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in determining the intrinsic electronic properties of a molecule, which in turn dictate its chemical reactivity and potential biological activity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of molecules like pyrimidine derivatives. samipubco.comechemcom.com DFT calculations, often using functionals like B3LYP, help in understanding the structure and reactivity of these compounds by determining descriptors such as energy gaps and charge distributions. samipubco.com

For related aminopyridine and pyrimidine structures, DFT has been employed to optimize molecular geometries and confirm the stability of different conformations. samipubco.comresearchgate.net The Lee-Yang-Parr correlation functional (B3LYP), for instance, has demonstrated significant promise in the molecular simulations of organic molecules. samipubco.com These theoretical calculations often show good correlation with experimental data, such as X-ray crystallography, validating the computational models used. researchgate.net The calculated net charges on atoms within similar molecules, like 3,4-diaminopyridine (B372788) (3,4-DAP), can determine their roles as electron donors or acceptors in interactions. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Provides foundational information on the molecule's shape and bond lengths/angles. |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com |

| Mulliken Atomic Charges | A method for estimating partial atomic charges in a molecule. | Helps in understanding charge distribution and identifying potential sites for electrophilic and nucleophilic attack. mdpi.com |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and how the molecule interacts with polar environments, such as biological receptors. mdpi.com |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of these orbitals and the resulting HOMO-LUMO gap are critical parameters that help predict a molecule's reactivity, kinetic stability, and optical properties. mdpi.com A small HOMO-LUMO gap is generally associated with high chemical reactivity and lower kinetic stability. mdpi.com In FMO analysis, the distribution and composition of these orbitals are examined to identify the most probable sites for reaction. sapub.org For instance, understanding the properties of the HOMO can determine the nucleophilicity and basicity of a molecule, predicting where it is most likely to donate electron density in a reaction. youtube.com

Molecular Dynamics Simulations of Compound Conformation and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides detailed information on the conformational changes and dynamic interactions of a ligand within a biological environment, such as the binding pocket of a protein. mdpi.comnih.gov

Molecular Docking Studies for Protein-Ligand Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). mdpi.commdpi.com This method is instrumental in drug discovery for screening potential drug candidates and elucidating their binding mechanisms at a molecular level.

Molecular docking studies are frequently performed to understand how compounds like 4,5-Diaminopyridine-3-carboxamide derivatives might interact with specific enzyme targets. For instance, docking studies on related pyrimidine and pyridopyrimidine compounds have been used to predict their binding affinity and orientation within the active sites of enzymes like SARS-CoV-2 main protease (Mpro) and cyclin-dependent kinases (CDKs). nih.govnih.gov

These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and key amino acid residues in the enzyme's active site. nih.gov For example, in a study of pyridopyrrolopyrimidine-2-carboxamide derivatives, docking revealed hydrogen bonding with residues like Gly143, Cys145, and Glu166 in the SARS-CoV-2 Mpro active site. nih.gov The docking score, an estimation of the binding free energy, helps to rank potential inhibitors, with lower scores generally indicating stronger binding affinity. nih.gov

| Parameter | Value/Description | Reference Example |

|---|---|---|

| Target Enzyme | SARS-CoV-2 Mpro | Pyridopyrrolopyrimidine-2-carboxamide nih.gov |

| Docking Score | -7.45 kcal/mol | Indicates favorable binding affinity. nih.gov |

| Key Hydrogen Bond Interactions | Gly143, Cys145, Glu166 | Shows specific residues stabilizing the ligand. nih.gov |

| Other Interactions | Hydrophobic and van der Waals interactions | Contribute to the overall stability of the complex. nih.gov |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a fundamental approach to investigating the intricate details of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely pathway a reaction will follow. This is especially valuable for complex reactions like the cyclization of diaminopyridines to form fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines.

Theoretical studies on multi-component reactions involving similar heterocyclic systems have demonstrated the power of computational modeling to distinguish between different possible mechanisms, such as concerted versus stepwise pathways. For instance, in cycloaddition reactions, calculations can determine whether new bonds are formed simultaneously in a single transition state or sequentially through one or more intermediates. The distortion/interaction model is one such tool that analyzes activation barriers by separating the energy required to distort the reactants into their transition state geometries from the stabilizing energy of the interaction between them.

In a computational investigation of a related reaction, the formation of 4,5-diaminophthalonitrile from 4,5-dibromo-1,2-diaminobenzene and copper cyanide was studied using DFT. researchgate.net The analysis revealed a two-step mechanism, and the key thermodynamic and kinetic parameters for each step were calculated. researchgate.net This type of detailed energetic information is critical for understanding reaction feasibility, identifying rate-determining steps, and optimizing reaction conditions. While this specific study was not on a pyridine (B92270) derivative, the methodology is directly applicable to understanding the reactions of this compound.

Table 1: Calculated Thermodynamic and Kinetic Parameters for a Related Diamine Reaction

| Parameter | Step 1 | Step 2 |

| ΔG (kJ mol⁻¹) | -606.8 | -600.1 |

| ΔH (kJ mol⁻¹) | -610.7 | -603.6 |

| ΔS (kJ mol⁻¹ K⁻¹) | -0.0132 | -0.0117 |

| Activation Energy (Ea) (kJ mol⁻¹) | 189.0 | 210.6 |

| Data derived from a DFT study on the formation of 4,5-diaminophthalonitrile, illustrating the types of parameters obtained from computational reaction mechanism studies. researchgate.net |

These theoretical models provide insights that are often difficult or impossible to obtain through experimental means alone, offering a complete picture of the reaction landscape.

Predictive Modeling for Structure-Activity Relationship (QSAR, SAR)

Predictive modeling is a cornerstone of modern drug discovery, allowing scientists to correlate the chemical structure of compounds with their biological activity. Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds.

Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure to observe the effect on its biological activity. For pyridine carboxamide derivatives, SAR investigations have revealed key insights. For example, in a series of pyridine-2-carboxamides developed as kinase inhibitors, the pyridine-2-carboxamide core was identified as a crucial "hinge binder," forming hydrogen bonds with key residues in the enzyme's active site. acs.org Further modifications to other parts of the scaffold helped to optimize potency and selectivity. acs.org Similarly, studies on other carboxamide-containing compounds have shown that the nature and position of substituents on the aromatic rings are critical for activity.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that relate chemical properties to activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These models generate 3D contour maps that visualize where steric bulk, positive or negative electrostatic charge, and hydrophobic or hydrophilic properties are likely to increase or decrease a compound's activity.

For instance, a 3D-QSAR study on aminopyridine carboxamides as c-Jun N-terminal kinase-1 (JNK-1) inhibitors produced a highly predictive CoMFA model. nih.gov The model was developed using a set of 54 compounds and validated by its ability to accurately predict the inhibitory activity of compounds not included in the training set. nih.gov Such models provide clear, visual guidance for designing new derivatives with enhanced potency. Similar studies on pyridine-3-carboxamide-6-yl-urea and thieno[3,2-b]pyrrole-5-carboxamide derivatives have also yielded robust QSAR models with strong predictive capabilities. researchgate.netrsc.org

Table 2: Statistical Validation of 3D-QSAR Models for Related Carboxamide Derivatives

| Model Type | Target | q² (Cross-validated r²) | r² (Non-cross-validated) | r²_pred (External validation) | Source |

| CoMFA | JNK-1 | 0.585 | 0.988 | - | nih.gov |

| Atom-based | Gyrase B | - | 0.918 | 0.780 | researchgate.net |

| CoMFA | LSD1 | 0.783 | 0.944 | 0.851 | rsc.org |

| CoMSIA | LSD1 | 0.728 | 0.982 | 0.814 | rsc.org |

| This table presents statistical parameters from 3D-QSAR studies on various carboxamide inhibitors, demonstrating the predictive power of these computational models. |

By combining SAR insights with the predictive power of QSAR models, researchers can prioritize the synthesis of the most promising derivatives of this compound, saving significant time and resources in the drug development process.

Future Research Directions and Academic Perspectives

Development of Novel and Efficient Synthetic Routes

The full potential of 4,5-Diaminopyridine-3-carboxamide as a scaffold is contingent upon the development of accessible and efficient synthetic pathways. Currently, dedicated synthetic routes are not widely reported in the literature, necessitating a forward-looking approach based on established methodologies in heterocyclic chemistry.

Catalytic C-H Amination: Directing group-assisted C-H amination on a pre-functionalized pyridine-3-carboxamide (B1143946) core could offer a step-economical route to introduce the amino groups at the C4 and C5 positions.

Reduction of Nitro Precursors: A plausible strategy involves the synthesis of a 4,5-dinitropyridine-3-carboxamide or a related precursor, followed by a selective reduction of the nitro groups. The synthesis of analogous compounds like 3,4-diaminopyridine (B372788) and 3,5-diaminopyridine often employs the reduction of corresponding nitro-amino or dinitro intermediates. chemicalbook.comnih.govucsd.edu

Multi-component Reactions (MCRs): Designing a convergent MCR that assembles the pyridine (B92270) ring with the required functionalities in a single step would be a highly efficient and innovative approach.

A comparison of potential modern synthetic strategies is presented below.

| Synthetic Strategy | Potential Starting Materials | Key Transformation | Anticipated Advantages |

| Catalytic C-H Functionalization | Pyridine-3-carboxamide | Directed ortho-amination (two-fold) | High atom and step economy; potential for late-stage functionalization. |

| Nitroarene Reduction | 4-Nitro- or 5-Nitro-pyridine-3-carbonitrile | Nitration, amination, reduction | Utilizes well-established and reliable chemical transformations. chemicalbook.com |

| Rearrangement Reactions | Substituted Pyrimidines | Ring-opening/ring-closing cascade | Access to novel chemical space and potentially unique substitution patterns. |

| Flow Chemistry Synthesis | Simple pyridine precursors | Continuous nitration, amination, reduction | Enhanced safety, scalability, and reproducibility; precise control over reaction parameters. |

Exploration of Undiscovered Reactivity Patterns

The unique electronic and steric arrangement of functional groups in this compound suggests a rich and unexplored reactivity profile. The vicinal diamines at the C4 and C5 positions are a particularly compelling feature, priming the molecule for a variety of chemical transformations.

A primary avenue of investigation would be condensation and cyclization reactions . The ortho-diamine moiety is a classic precursor for the synthesis of fused heterocyclic systems, most notably imidazo[4,5-c]pyridines, which are purine (B94841) isosteres and considered "privileged scaffolds" in medicinal chemistry. mdpi.comacs.orgchemenu.com Reaction with reagents such as carboxylic acids, aldehydes, or their derivatives can lead to the formation of a five-membered imidazole (B134444) ring fused to the pyridine core. nih.govacs.org

Furthermore, the pyridine ring is substituted with three electron-donating groups (two amino, one carboxamide), making it highly electron-rich and thus activated towards electrophilic aromatic substitution . Reactions like halogenation, nitration, or sulfonation could proceed under mild conditions, though regioselectivity would be a key aspect to investigate.

The amino and carboxamide groups also offer handles for N-functionalization , including alkylation, acylation, and participation in transition metal-catalyzed cross-coupling reactions, allowing for the synthesis of diverse derivative libraries. acs.org

| Reaction Class | Reagent Type | Expected Product Scaffold | Potential Significance |

| Condensation/Cyclization | Carboxylic acids, Aldehydes, Orthoesters | Imidazo[4,5-c]pyridine | Access to biologically relevant purine isosteres. mdpi.comsigmaaldrich.com |

| Electrophilic Substitution | Halogenating agents (NBS, NCS), Nitrating agents | Halogenated or nitrated derivatives | Modulation of electronic properties and introduction of synthetic handles. |

| N-Functionalization | Acyl chlorides, Alkyl halides | N-acylated, N-alkylated derivatives | Creation of diverse libraries for structure-activity relationship studies. |

| Cross-Coupling Reactions | Aryl halides (with catalyst) | N-arylated derivatives | Synthesis of complex molecules with extended conjugation or specific steric properties. |

Design and Synthesis of Advanced Molecular Probes and Chemical Tools

Molecular probes are essential tools for dissecting complex biological processes. Heterocyclic compounds serve as excellent scaffolds for the development of such probes due to their structural rigidity and versatile functionalization chemistry. nih.gov this compound is an ideal candidate for development into a new class of chemical tools.